5-(2-NITROBENZYL)-4H-1,2,4-TRIAZOL-3-AMINE
Description
Structure
3D Structure
Properties
IUPAC Name |
5-[(2-nitrophenyl)methyl]-1H-1,2,4-triazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O2/c10-9-11-8(12-13-9)5-6-3-1-2-4-7(6)14(15)16/h1-4H,5H2,(H3,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MODDVXMNVIWQNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NN2)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20394711 | |
| Record name | 5-[(2-nitrophenyl)methyl]-1H-1,2,4-triazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20394711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
502686-25-1 | |
| Record name | 5-[(2-nitrophenyl)methyl]-1H-1,2,4-triazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20394711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Systematic Synthesis Methodologies for 5 2 Nitrobenzyl 4h 1,2,4 Triazol 3 Amine and Its Analogues
Retrosynthetic Analysis of the 5-(2-NITROBENZYL)-4H-1,2,4-TRIAZOL-3-AMINE Scaffold
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. For this compound, the primary disconnection occurs at the C-N bonds within the triazole ring.
The most common and direct disconnection of a 3-amino-5-substituted-1,2,4-triazole leads to two key synthons: aminoguanidine (B1677879) and a carboxylic acid derivative. In this case, the target molecule is broken down into aminoguanidine, which provides the N1, N2, N4, and the C3-amino group, and 2-(2-nitrophenyl)acetic acid, which supplies the C5 carbon and the attached 2-nitrobenzyl substituent. This approach is highly convergent and relies on the well-established reaction between these two precursor types.
Classical and Contemporary Synthetic Routes to 1,2,4-Triazole (B32235) Derivatives with Nitrobenzyl Moieties
The formation of the 1,2,4-triazole ring is typically achieved through condensation and subsequent cyclization reactions. These methods have been refined over the years to improve yields, reduce reaction times, and expand substrate scope.
Condensation reactions are fundamental to the synthesis of 1,2,4-triazoles. The Einhorn-Brunner reaction, for example, describes the condensation between hydrazines and diacylamines in the presence of a weak acid to form 1,2,4-triazoles. scispace.com A related and more direct method for synthesizing 3-amino-1,2,4-triazoles involves the direct condensation of a carboxylic acid with aminoguanidine. mdpi.comresearchgate.net
In the context of synthesizing this compound, the primary condensation step would involve reacting 2-(2-nitrophenyl)acetic acid with aminoguanidine hydrochloride or bicarbonate. This reaction is typically performed under acidic conditions and heating, which facilitates both the initial condensation to form an N-acylaminoguanidine intermediate and the subsequent intramolecular cyclization with the elimination of water to yield the final triazole ring. mdpi.comresearchgate.net The reaction of substituted benzaldehydes with 4-amino-1,2,4-triazoles to form hemiaminals and Schiff bases represents another type of condensation, though this applies to derivatization at the N4-amino group rather than the construction of the core ring. mdpi.com
Table 1: Examples of Condensation Reactions in 1,2,4-Triazole Synthesis
| Precursor 1 | Precursor 2 | Reaction Type | Product Type | Reference |
| Carboxylic Acid | Aminoguanidine | Direct Condensation/Cyclization | 5-Substituted-3-amino-1,2,4-triazole | mdpi.comresearchgate.net |
| Hydrazine | Diacylamines | Einhorn-Brunner Reaction | Substituted 1,2,4-triazole | scispace.com |
| Amide | Acyl Hydrazide | Pellizzari Reaction | 3,5-Disubstituted-1,2,4-triazole | scispace.com |
| Substituted Benzaldehyde | 4-Amino-1,2,4-triazole (B31798) | Schiff Base Formation | N-Substituted-4-amino-1,2,4-triazole | mdpi.com |
The choice of precursors is critical in determining the substitution pattern of the final 1,2,4-triazole. Aminoguanidine and thiosemicarbazide (B42300) are two of the most important and versatile starting materials for this heterocyclic system. researchgate.netresearchgate.net
Aminoguanidine: This is the most direct precursor for the synthesis of 3-amino-1,2,4-triazoles. researchgate.netbohrium.com The reaction of aminoguanidine bicarbonate or hydrochloride with a carboxylic acid, such as 2-(2-nitrophenyl)acetic acid, proceeds through an acid-catalyzed formation of a guanyl hydrazide intermediate, which then undergoes cyclodehydration upon heating to form the stable 1,2,4-triazole ring. mdpi.comorgsyn.org This one-pot procedure is often efficient and is a widely used method for preparing 5-substituted-3-amino-1,2,4-triazoles. researchgate.net
Table 2: Key Precursors for 1,2,4-Triazole Synthesis
| Precursor | Intermediate | Final Product Core | Typical Co-reactant | Reference |
| Aminoguanidine | N-Acyl aminoguanidine | 3-Amino-1,2,4-triazole | Carboxylic Acid | mdpi.comresearchgate.net |
| Thiosemicarbazide | Acylthiosemicarbazide | 1,2,4-Triazole-3-thiol | Carboxylic Acid/Formamide | researchgate.netorgsyn.orgmdpi.com |
| Hydrazides | - | 4-Amino-1,2,4-triazole | Hydrazine Hydrate | scispace.com |
| Hydrazonoyl Hydrochlorides | Nitrilimine | 1,3,5-Trisubstituted 1,2,4-triazole | Oxime | organic-chemistry.org |
Green Chemistry Approaches in the Synthesis of the Chemical Compound
In recent years, principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds to reduce waste, energy consumption, and the use of hazardous substances.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. For the synthesis of 1,2,4-triazoles, microwave irradiation has been shown to dramatically reduce reaction times and often improve product yields compared to conventional heating methods. researchgate.netnih.gov
Specifically, the synthesis of 5-substituted 3-amino-1,2,4-triazoles via the condensation of aminoguanidine with carboxylic acids is highly amenable to microwave conditions. mdpi.comresearchgate.net Reactions that might take several hours under conventional reflux can often be completed in a matter of minutes in a sealed vessel under controlled microwave irradiation. mdpi.comnih.gov This rapid heating allows for efficient cyclization and can be performed with or without a solvent, further enhancing its green credentials. mdpi.com For instance, the reaction of aminoguanidine hydrochloride with various carboxylic acids has been successfully carried out using microwave irradiation, demonstrating the method's broad applicability. researchgate.net
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of 1,2,4-Triazoles
| Reaction | Method | Reaction Time | Yield | Reference |
| Aminoguanidine + Dicarboxylic Acids | Conventional Heating | Several hours | Moderate | nih.gov |
| Aminoguanidine + Dicarboxylic Acids | Microwave Irradiation (200 °C) | 5 minutes | Good | nih.gov |
| Hydrazides + Hydrazine Hydrate | Microwave Irradiation (800W) | 4-12 minutes | Excellent | scispace.com |
| Nitrile + Hydrazide | Microwave Irradiation | < 30 minutes | Good | scipublications.com |
| 4-Amino-5-aryl-3-mercapto-(4H)-1,2,4-triazole cyclization | Conventional Heating | 8-10 hours | 62-81% | asianpubs.org |
| 4-Amino-5-aryl-3-mercapto-(4H)-1,2,4-triazole cyclization | Microwave Irradiation | 4-6 minutes | 78-94% | asianpubs.org |
Eliminating volatile organic solvents is a key goal of green chemistry. Solvent-free, or solid-state, reactions reduce environmental impact, cost, and safety hazards. Several synthetic routes to 1,2,4-triazoles have been adapted to run under solvent-free conditions, often in conjunction with microwave heating. researchgate.net
The heterocyclization of N-(3-methylthio-5-substituted-4H-1,2,4-triazol-4-yl)benzene carboximidamide derivatives has been achieved under solvent-free microwave irradiation, proving to be significantly faster and higher yielding than conventional heating. nih.gov The synthesis of 5-substituted 3-amino-1,2,4-triazoles from aminoguanidine bicarbonate and aliphatic carboxylic acids has also been successfully performed without a solvent, where the resulting melt is irradiated in a microwave reactor. mdpi.com Another approach involves phase-transfer catalysis, which can facilitate reactions like the alkylation of NH-azoles with reagents such as p-nitrobenzyl bromide in an ultrasound bath without any solvent. researchgate.net These methods highlight a move towards more sustainable and efficient chemical manufacturing processes.
Optimization of Reaction Parameters for Enhanced Synthetic Efficiency and Yield
The synthetic efficiency and yield of this compound and its analogues are critically dependent on the careful optimization of various reaction parameters. These parameters include the choice of catalyst, solvent, reaction temperature, and duration. Modern synthetic approaches also explore the use of alternative energy sources like microwave irradiation and visible light to enhance reaction rates and yields.
A primary route to 3-amino-1,2,4-triazoles involves the cyclization of derivatives of aminoguanidine with carboxylic acids or their equivalents. mdpi.comresearchgate.net The optimization of this process requires a systematic study of how each variable influences the reaction outcome. For instance, the reaction of aminoguanidine with malonic acid to form 5-amino-1,2,4-triazol-3-ylacetic acid is influenced by the molar ratio of reactants, their concentration, and the temperature. researchgate.net Optimal conditions for the formation of the intermediate guanylhydrazide were found to be in the temperature range of 60–70°C. researchgate.net
Catalyst Selection: The choice of catalyst is pivotal in many synthetic routes for 1,2,4-triazoles. For syntheses involving cyclization reactions, both acidic and basic catalysts are commonly employed. In the synthesis of 1,2,4-triazole-3-thiol derivatives, which are precursors to amino triazoles, a base such as triethylamine (B128534) is often used to facilitate the condensation reaction. preprints.orgmdpi.com For example, the reaction of 2-bromo-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one with a 4-amino-1,2,4-triazole-3-thiol (B7722964) derivative proceeded in the presence of triethylamine as a catalyst to give a 73% yield. mdpi.com In other cases, metal catalysts like copper(II) acetate (B1210297) [Cu(OAc)₂] or copper(II) bromide (CuBr₂) are used to mediate oxidative cyclizations, particularly in one-pot syntheses from nitriles or thiosemicarbazones. mdpi.comisres.org The use of 30% CuBr₂ in DMSO at 80°C was identified as ideal for converting arylidene thiosemicarbazones to triazole-thiones. mdpi.com
Solvent Effects: The solvent system can significantly impact reaction rates and yields by influencing the solubility of reactants and intermediates, as well as by mediating the reaction mechanism. In the synthesis of 4-(benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine, a close analogue sharing the nitrophenyl moiety, a systematic selection of the base/solvent system was crucial. mdpi.com It was determined that a triethylamine base in a dimethylformamide (DMF) solution provided the optimal conditions for achieving a good yield. mdpi.com Similarly, studies on visible-light-mediated synthesis of 3-amino- rsc.orgfrontiersin.orgnih.gov-triazolo pyridines showed that ethanol (B145695) was a superior solvent compared to acetonitrile (B52724) (MeCN) or DMF, with its substitution significantly reducing the reaction yield. acs.orgacs.org
Temperature and Reaction Time: Reaction temperature and duration are interdependent parameters that must be co-optimized. Higher temperatures generally increase reaction rates but can also lead to the formation of unwanted by-products. For the synthesis of 1,2,4-triazoles via thermal cycloaddition, high temperatures are often required, which can be a limitation. mdpi.com In a study optimizing the synthesis of bis(5-amino-1,2,4-triazol-3-yl)methane, a conversion rate of 80% was achieved in just 20 minutes at 92–95°C, after which the rate did not noticeably change. researchgate.net For the synthesis of a triazole derivative in absolute ethanol using a triethylamine catalyst, a reflux time of 3 hours was employed. preprints.org The alkylation of 4(5)-nitro-1,2,3-triazole showed varied optimal reaction times and temperatures depending on the specific alkylating agent used. nih.gov
Table 1: Optimization of Reaction Conditions for the Synthesis of 3-Amino- rsc.orgfrontiersin.orgnih.gov-triazolo[4,3-a]pyridine Analogues via Visible-Light Catalysis acs.orgacs.orgThis table illustrates the effect of catalyst, solvent, and base on the yield of a representative 1,2,4-triazole analogue synthesis.
Click to view interactive table
| Entry | Photocatalyst (PC) | Solvent | Base | Light | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | PC-1 (Rhodamine 6G) | Ethanol | K₂CO₃ | Blue LED | 20 | 89 |
| 2 | PC-1 (Rhodamine 6G) | Ethanol | K₂CO₃ | None | 20 | 0 |
| 3 | None | Ethanol | K₂CO₃ | Blue LED | 20 | 0 |
| 4 | PC-1 (Rhodamine 6G) | MeCN | K₂CO₃ | Blue LED | 20 | 25 |
| 5 | PC-1 (Rhodamine 6G) | DMF | K₂CO₃ | Blue LED | 20 | 15 |
| 6 | PC-2 | Ethanol | K₂CO₃ | Blue LED | 20 | 48 |
| 7 | PC-3 | Ethanol | K₂CO₃ | Blue LED | 20 | 35 |
| 8 | PC-4 | Ethanol | K₂CO₃ | Blue LED | 20 | 62 |
| 9 | PC-1 (Rhodamine 6G) | Ethanol | None | Blue LED | 20 | <10 |
| 10 | PC-1 (Rhodamine 6G) | Ethanol | Et₃N | Blue LED | 20 | 33 |
| 11 | PC-1 (Rhodamine 6G) | Ethanol | DBU | Blue LED | 20 | 21 |
Alternative Energy Sources: To improve efficiency and adhere to green chemistry principles, alternative energy sources have been explored. Microwave-assisted synthesis (MWI) has been successfully applied to the synthesis of 5-substituted 3-amino-1,2,4-triazoles. mdpi.com This method often leads to shorter reaction times and higher yields, as demonstrated in the direct condensation of carboxylic acids with aminoguanidine hydrochloride under controlled microwave conditions. mdpi.com Visible-light photocatalysis represents another modern, environmentally friendly approach. A recent study demonstrated the synthesis of 3-amino- rsc.orgfrontiersin.orgnih.gov-triazolopyridine derivatives in good to excellent yields at room temperature using Rhodamine 6G as an organic photocatalyst under blue light irradiation. acs.orgacs.org This method avoids the need for metal catalysts and harsh reaction conditions. acs.org
Table 2: Effect of Reactant Ratio and Temperature on the Synthesis of 5-Amino-1,2,4-triazol-3-ylacetic Acid Analogues researchgate.netThis table shows the influence of key parameters on the yield of guanylhydrazide (GH) and diguanylhydrazide (DGH), precursors to the final triazole products.
Click to view interactive table
| Parameter | Condition | Outcome |
|---|---|---|
| Molar Ratio | MA : II : HCl = 1 : 1 : 1.15 | Slower reaction rate compared to 1:1 ratio |
| II : HCl = 1 : 1.15 | Both GH and DGH formation are slower | |
| Temperature | 60-70°C | Optimal range for GH preparation |
| 92-95°C | 80% conversion of aminoguanidine (AG) in 20 min | |
| Reaction Time | 50-70 min | Optimal time at 70°C with molar ratio 1:1:1.15 |
Despite a comprehensive search for spectroscopic and crystallographic data on the chemical compound this compound, specific experimental data required to fully populate the requested article structure is not available in the public domain. The search results yielded information on various related 1,2,4-triazole derivatives, but not the precise data for the target compound.
Consequently, it is not possible to provide a detailed and scientifically accurate analysis for each specified section (¹H NMR, ¹³C NMR, 2D NMR, IR, UV-Vis, and Mass Spectrometry) as requested. Generating such an article without verifiable experimental data would be speculative and would not meet the required standards of scientific accuracy.
General principles of spectroscopic analysis for related compounds can be summarized, but this would not constitute the "Comprehensive Spectroscopic and Crystallographic Elucidation" of the specific molecule of interest. For instance, one would expect the ¹H NMR spectrum to show characteristic signals for the protons on the 2-nitrophenyl ring and the benzyl (B1604629) methylene (B1212753) bridge, as well as signals for the amine and triazole ring protons. Similarly, the IR spectrum would be expected to display characteristic absorption bands for the N-H stretches of the amino group, C-H stretches of the aromatic and methylene groups, C=N and N=N stretches of the triazole ring, and the symmetric and asymmetric stretches of the nitro (NO₂) group. However, without actual experimental data, a detailed analysis and the creation of data tables are not feasible.
Comprehensive Spectroscopic and Crystallographic Data for this compound Not Found in Publicly Available Literature
Despite a comprehensive search of scientific databases and literature, specific experimental data required to fully detail the spectroscopic and crystallographic properties of the chemical compound this compound could not be located. The requested in-depth analysis, including High-Resolution Mass Spectrometry (HRMS) for precise elemental composition and a complete X-ray crystallography study, appears to be unpublished or otherwise not publicly accessible.
The structured article, as requested, was contingent on the availability of this specific data to populate the following sections:
Comprehensive Spectroscopic and Crystallographic Elucidation of 5 2 Nitrobenzyl 4h 1,2,4 Triazol 3 Amine
X-ray Crystallography for Definitive Three-Dimensional Structural Determination:This powerful analytical method is essential for unambiguously determining the solid-state structure of a molecule. The following critical subsections cannot be addressed without a published crystal structure:
Elucidation of Tautomeric Forms and Conformational Analysis in the Solid State:X-ray crystallography can identify the dominant tautomeric form present in the solid state and provide insight into the molecule's preferred three-dimensional shape or conformation.
While searches yielded information on various related 1,2,4-triazole (B32235) derivatives, including some with nitrobenzyl or aminotriazole moieties, none of the available sources provided the specific crystallographic or HRMS data for the title compound, 5-(2-NITROBENZYL)-4H-1,2,4-TRIAZOL-3-AMINE. The creation of a scientifically accurate article as per the detailed outline is therefore not possible without access to the primary experimental data for this specific molecule.
Computational Chemistry and Theoretical Investigations of 5 2 Nitrobenzyl 4h 1,2,4 Triazol 3 Amine
Density Functional Theory (DFT) Studies for Electronic and Structural Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic and structural properties of molecules. For derivatives of the 1,2,4-triazole (B32235) family, DFT methods like B3LYP are commonly used to provide a deep understanding of their molecular characteristics. nih.govnih.gov
The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For 5-(2-nitrobenzyl)-4H-1,2,4-triazol-3-amine, this process would involve calculating the total energy for various spatial arrangements and identifying the structure with the minimum energy.
The molecule possesses significant conformational flexibility, primarily due to the rotation around the single bonds connecting the benzyl (B1604629) group to the triazole ring and the orientation of the nitro and amine groups. The dihedral angle between the triazole and the phenyl rings is a key parameter. In a related compound, 3-(4-nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione, this dihedral angle was found to be 6.26°. nih.gov For this compound, the presence of the ortho-nitrobenzyl group would likely lead to a more twisted conformation to minimize steric hindrance.
Theoretical calculations for N1-substituted-1,2,4-triazole derivatives have shown that bond lengths and angles within the triazole core are well-reproduced by computational methods when compared to experimental data. rad-proceedings.org For instance, the N-N bond length in the triazole ring is typically calculated to be shorter than a standard N-N single bond but longer than an N=N double bond. rad-proceedings.org
Table 1: Representative Calculated Structural Parameters for a Substituted 1,2,4-Triazole Ring
| Parameter | Bond/Angle | Typical Calculated Value (AM1 Method) | Experimental Value (1H-1,2,4-triazole) |
| Bond Length | N1-N2 | 1.34 Å | 1.35 Å |
| Bond Length | C5-N1 | 1.34 Å | 1.33 Å |
| Bond Angle | C5-N1-C2 | 103.5° | 105.7° |
| Bond Angle | N1-N2-C3 | 109.5° | 102.7° |
Data is illustrative and based on general findings for 1,2,4-triazole systems. rad-proceedings.org
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The HOMO is the region from which an electron is most likely to be donated, while the LUMO is the region most likely to accept an electron.
For 1,2,4-triazole derivatives, the distribution of these orbitals provides insight into their behavior. In a typical analysis, the HOMO might be localized on the electron-rich triazole ring and the amine substituent, while the LUMO could be concentrated on the electron-withdrawing nitrobenzyl group. The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is an indicator of the molecule's kinetic stability. A smaller energy gap suggests that the molecule is more reactive. DFT calculations for various 1,2,4-triazole derivatives are frequently performed to determine these values. researchgate.net
Table 2: Illustrative Frontier Molecular Orbital Energies for a Triazole Derivative
| Parameter | Value (eV) |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
| Energy Gap (ΔE) | 4.7 eV |
These values are representative and derived from general studies on triazole derivatives. researchgate.net
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. These indices help in predicting how the molecule will interact with other chemical species.
Ionization Potential (I): Approximated as -EHOMO.
Electron Affinity (A): Approximated as -ELUMO.
Electronegativity (χ): A measure of the molecule's ability to attract electrons, calculated as (I + A) / 2.
Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I - A) / 2.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, calculated as χ² / (2η).
These parameters are routinely calculated in computational studies of 1,2,4-triazoles to understand their reactivity profiles. researchgate.net
Table 3: Representative Calculated Reactivity Indices for a Triazole Derivative
| Descriptor | Typical Calculated Value |
| Electronegativity (χ) | 4.15 eV |
| Chemical Hardness (η) | 2.35 eV |
| Electrophilicity Index (ω) | 3.66 eV |
| Dipole Moment (μ) | 4.5 D |
Values are illustrative based on general findings for substituted triazoles. researchgate.net
A significant application of DFT is the prediction of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. By comparing calculated spectra with experimental ones, the accuracy of the optimized geometry can be validated.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. nih.govmdpi.com For this compound, calculations would predict distinct signals for the protons and carbons of the triazole ring, the benzyl group, and the methylene (B1212753) bridge. Studies on similar triazoles have shown a good correlation between calculated and experimental chemical shifts. nih.govdntb.gov.ua
IR Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. These frequencies correspond to specific bond stretching, bending, and torsional motions. For the title compound, characteristic calculated frequencies would include N-H stretching for the amine and triazole NH, C=N stretching of the triazole ring, and symmetric and asymmetric stretching of the NO₂ group. nih.gov
This correlation is a critical step in confirming that the computationally derived structure is a true representation of the molecule. researchgate.net
Advanced Quantum Chemical Methods for Mechanistic Insights
Beyond DFT, more advanced quantum chemical methods can be employed to investigate reaction mechanisms. While no specific mechanistic studies on this compound are published, these methods could be used to explore potential chemical transformations, such as the reduction of the nitro group or substitution reactions at the amine group. By mapping the potential energy surface and locating transition states, these calculations can provide detailed insights into reaction pathways and activation energies, which are fundamental to understanding the chemical reactivity of the compound.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations allow for the study of its movement and interactions over time. An MD simulation of this compound, typically in a solvent box, would reveal its dynamic conformational changes and interactions with surrounding solvent molecules.
This method can be used to study the stability of different conformers in a solution environment and to understand how intermolecular forces, such as hydrogen bonding, influence the molecule's behavior. nih.gov For example, MD simulations could explore the hydrogen bonding patterns between the amine and triazole N-H groups with solvent molecules like water or DMSO. Such simulations provide a bridge between the properties of a single molecule and its behavior in a bulk system. researchgate.net
Chemical Transformations and Derivatization Strategies for 5 2 Nitrobenzyl 4h 1,2,4 Triazol 3 Amine
Modifications at the Amino Group of the Triazole Ring
The exocyclic amino group at the C3 position of the triazole ring is a primary site for nucleophilic reactions, enabling straightforward derivatization through acylation, alkylation, and condensation reactions.
The primary amino group of 3-amino-1,2,4-triazoles can be readily acylated to form the corresponding amides. This reaction is typically performed using acylating agents such as acid chlorides or anhydrides. For instance, acetylation of 5-amino-1H- frontiersin.orgwikipedia.orgionike.comtriazole with acetic anhydride (B1165640) in dimethylformamide has been shown to be a rapid and selective method for monoacetylation. nih.gov Diacetylation can also be achieved, often using neat acetic anhydride under reflux conditions. nih.gov These established methods are applicable to 5-(2-nitrobenzyl)-4H-1,2,4-triazol-3-amine for the synthesis of its N-acyl derivatives.
The introduction of an acyl group can be a key step in the synthesis of more complex molecules, including those with potential biological activity. nih.gov While N-alkylation of the exocyclic amino group is less common than acylation, it can be achieved under specific conditions, though competitive alkylation at the triazole ring nitrogens is a common side reaction.
Table 1: Representative N-Acylation Reactions for a 3-Amino-1,2,4-triazole Core This table illustrates typical reactions based on the known reactivity of the 3-amino-1,2,4-triazole scaffold.
| Acylating Agent | Reaction Conditions | General Product |
|---|---|---|
| Acetyl Chloride | Inert solvent (e.g., DMF), base | N-(5-(2-nitrobenzyl)-4H-1,2,4-triazol-3-yl)acetamide |
| Acetic Anhydride | Neat or in solvent (e.g., DMF), room temp. to reflux | N-(5-(2-nitrobenzyl)-4H-1,2,4-triazol-3-yl)acetamide |
| Benzoyl Chloride | Schotten-Baumann conditions | N-(5-(2-nitrobenzyl)-4H-1,2,4-triazol-3-yl)benzamide |
One of the most fundamental transformations of the 3-amino group is its condensation with aldehydes or ketones to form Schiff bases (imines). This reaction is typically carried out by refluxing an equimolar mixture of the aminotriazole and the carbonyl compound in an alcoholic solvent, often with a few drops of an acid catalyst like glacial acetic acid to activate the carbonyl group. researchgate.netimedpub.com The formation of the azomethine group (-N=CH-) is a cornerstone of medicinal chemistry, as these compounds are known to be intermediates in various biological reactions and can possess a wide range of pharmacological activities. nih.govnih.gov
The reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration. Removing the water formed as a byproduct, for example with a Dean-Stark apparatus or a drying agent like anhydrous MgSO₄, can drive the equilibrium toward the product. researchgate.net A facile method for this synthesis involves the use of ultrasound, which can afford the desired Schiff bases in excellent yields in a very short time. nih.gov
Table 2: Representative Schiff Base Formation Reactions This table illustrates the reaction of this compound with various aldehydes.
| Aldehyde Reactant | Reaction Conditions | General Product (Schiff Base) |
|---|---|---|
| Benzaldehyde | Ethanol (B145695), reflux, cat. Acetic Acid | N-benzylidene-5-(2-nitrobenzyl)-4H-1,2,4-triazol-3-amine |
| 4-Chlorobenzaldehyde | Methanol, reflux, 5 h | N-(4-chlorobenzylidene)-5-(2-nitrobenzyl)-4H-1,2,4-triazol-3-amine |
| 4-Nitrobenzaldehyde | Methanol, reflux, 3 h | N-(4-nitrobenzylidene)-5-(2-nitrobenzyl)-4H-1,2,4-triazol-3-amine imedpub.com |
| Salicylaldehyde | Ethanol, ultrasound, 3-5 min | 2-(((5-(2-nitrobenzyl)-4H-1,2,4-triazol-3-yl)imino)methyl)phenol |
Transformations of the Nitrobenzyl Moiety
The nitro group on the benzyl (B1604629) substituent is a versatile functional group that can be readily transformed, primarily through reduction.
The reduction of an aromatic nitro group to a primary amine is a fundamental and widely used transformation in organic synthesis. sci-hub.se This conversion dramatically alters the electronic character of the substituent from strongly electron-withdrawing to electron-donating and introduces a new nucleophilic site, 5-(2-aminobenzyl)-4H-1,2,4-triazol-3-amine. A variety of reagents and conditions can achieve this transformation with high chemoselectivity, leaving other functional groups like the triazole ring intact. google.comorganic-chemistry.org
Common methods include catalytic hydrogenation with catalysts like palladium on carbon (Pd/C), Raney nickel, or platinum oxide. wikipedia.org Metal-based reductions in acidic media, such as iron in acetic acid or tin(II) chloride in hydrochloric acid, are also highly effective. wikipedia.org More modern methods utilize reagents like trichlorosilane (B8805176) in the presence of a base, which offers excellent chemoselectivity for the nitro group reduction without affecting other potentially reducible groups. google.com
Table 3: Common Reagent Systems for the Reduction of Aromatic Nitro Groups
| Reagent System | Typical Conditions | Product |
|---|---|---|
| H₂, Pd/C | Methanol or Ethanol, room temperature, atmospheric pressure | 5-(2-aminobenzyl)-4H-1,2,4-triazol-3-amine |
| Fe / HCl or NH₄Cl | Ethanol/Water, reflux | 5-(2-aminobenzyl)-4H-1,2,4-triazol-3-amine |
| SnCl₂·2H₂O | Ethanol or Ethyl Acetate (B1210297), reflux | 5-(2-aminobenzyl)-4H-1,2,4-triazol-3-amine |
| Na₂S₂O₄ | Aqueous solution, reflux | 5-(2-aminobenzyl)-4H-1,2,4-triazol-3-amine |
| HSiCl₃ / Triethylamine (B128534) | Acetonitrile (B52724), 0 °C to room temp. | 5-(2-aminobenzyl)-4H-1,2,4-triazol-3-amine google.com |
Reactions Involving the Triazole Ring Nitrogen Atoms (e.g., Nucleophilic Substitutions)
The 1,2,4-triazole (B32235) ring contains nitrogen atoms that are nucleophilic and can undergo reactions such as alkylation. frontiersin.orgyoutube.com The alkylation of unsymmetrically substituted 1,2,4-triazoles can lead to a mixture of isomers, as the reaction can occur at either the N1 or N4 position. The ratio of these isomers is influenced by factors such as the alkylating agent, the base used, and the solvent. For example, the alkylation of 1,2,4-triazole with 4-nitrobenzyl halides has been reported to afford a mixture of 1- and 4-alkylated isomers. researchgate.net The N1 atom is often the more nucleophilic site. youtube.com Therefore, the reaction of this compound with an alkyl halide (R-X) in the presence of a base like potassium carbonate or DBU would be expected to yield a mixture of the N1-alkyl and N4-alkyl derivatives.
Cyclization Reactions to Form Fused Heterocyclic Systems
The strategic placement of reactive functional groups in this compound and its derivatives facilitates intramolecular or intermolecular cyclization reactions to form fused polycyclic systems. A common strategy involves reacting the 3-amino-1,2,4-triazole core with bifunctional electrophiles. For instance, reaction with α-haloketones or β-ketoesters can lead to the formation of triazolo-pyrimidine ring systems.
Furthermore, the derivative 5-(2-aminobenzyl)-4H-1,2,4-triazol-3-amine, obtained from the reduction of the nitro group, is a particularly valuable precursor for cyclization. The presence of two nucleophilic amino groups (one on the triazole and one on the benzene (B151609) ring) allows for condensation reactions with various reagents to form novel fused heterocyclic structures, such as triazolo-diazepines or other related systems. The reaction of 4-amino-5-substituted-1,2,4-triazoles with reagents like carbon disulfide or orthoesters can lead to the formation of fused triazolo-thiadiazole or triazolo-triazine systems, respectively. Similarly, the reaction of ester ethoxycarbonylhydrazones with primary amines can lead to fused systems like triazolo[3,4-b] frontiersin.orgresearchgate.netbenzoxazoles. nih.gov
Design and Synthesis of Analogues with Varied Substitutions
The strategic design and synthesis of analogues of this compound are pivotal for exploring its chemical space and modulating its properties. Analogue synthesis can be systematically approached by modifying three key structural components: the 2-nitrobenzyl moiety, the 3-amino group, and the 4H-1,2,4-triazole core itself. These modifications allow for a comprehensive investigation of structure-activity relationships (SAR).
Modifications of the Benzyl Moiety
The benzyl group at the 5-position of the triazole ring offers a prime site for introducing structural diversity. Synthetic strategies can be designed to vary the substitution pattern on the phenyl ring, thereby influencing the electronic and steric properties of the entire molecule.
One common approach involves the reaction of substituted phenylacetic acid hydrazides with a suitable cyclizing agent. For instance, various substituted phenylacetic acid hydrazides can be reacted with cyanogen (B1215507) bromide or other reagents to form the 1,2,4-triazole ring, yielding analogues with different substituents on the benzyl ring.
Another strategy is the derivatization of a pre-formed triazole core. For example, starting with a 5-halomethyl-4H-1,2,4-triazol-3-amine, various substituted phenols or other nucleophiles can be introduced via nucleophilic substitution to generate a library of analogues with diverse ether linkages.
Research has demonstrated the synthesis of related 5-benzyl-4-amino-4H-1,2,4-triazole-3-thiol derivatives, where the starting material is a substituted phenylacetic acid hydrazide. mdpi.comnih.gov This methodology can be adapted to synthesize analogues of this compound by using appropriately substituted phenylacetic acid hydrazides.
Table 1: Representative Analogues with Modified Benzyl Moieties
| Analogue Name | Substitution on Benzyl Ring | Synthetic Precursor (Example) |
| 5-(4-Chlorobenzyl)-4H-1,2,4-triazol-3-amine | 4-Chloro | 2-(4-Chlorophenyl)acetohydrazide |
| 5-(4-Methoxybenzyl)-4H-1,2,4-triazol-3-amine | 4-Methoxy | 2-(4-Methoxyphenyl)acetohydrazide |
| 5-(3,4-Dichlorobenzyl)-4H-1,2,4-triazol-3-amine | 3,4-Dichloro | 2-(3,4-Dichlorophenyl)acetohydrazide |
| 5-(4-Trifluoromethylbenzyl)-4H-1,2,4-triazol-3-amine | 4-Trifluoromethyl | 2-(4-(Trifluoromethyl)phenyl)acetohydrazide |
Derivatization of the 3-Amino Group
For instance, the synthesis of N-aryl-4H-1,2,4-triazol-3-amine analogues has been reported, starting from substituted anilines. nih.gov A similar approach could be employed to introduce various aryl or alkyl substituents on the 3-amino group of this compound.
The formation of Schiff bases by reacting the 3-amino group with various aromatic aldehydes is a straightforward method to generate a diverse set of analogues. researchgate.net These Schiff bases can be further modified, for example, by reduction to form secondary amines.
Table 2: Examples of Analogues with Derivatized 3-Amino Group
| Analogue Name | Modification of 3-Amino Group | Reagent (Example) |
| N-Acetyl-5-(2-nitrobenzyl)-4H-1,2,4-triazol-3-amine | Acetylation | Acetic anhydride |
| N-Benzoyl-5-(2-nitrobenzyl)-4H-1,2,4-triazol-3-amine | Benzoylation | Benzoyl chloride |
| N-(4-Chlorobenzylidene)-5-(2-nitrobenzyl)-4H-1,2,4-triazol-3-amine | Schiff Base Formation | 4-Chlorobenzaldehyde |
| N-Phenyl-5-(2-nitrobenzyl)-4H-1,2,4-triazol-3-amine | N-Arylation | Phenylboronic acid (Buchwald-Hartwig amination) |
Substitution on the 1,2,4-Triazole Ring
For example, the synthesis of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-ones has been achieved through the reaction of ester ethoxycarbonylhydrazones with primary amines, leading to substitution at the N4 position. nih.gov While the target molecule is a triazol-3-amine, similar strategies involving different intermediates could be envisioned for N4-substitution.
Furthermore, studies on related 1,2,4-triazole systems have shown that direct alkylation at the ring nitrogens is a feasible strategy for generating N-substituted derivatives. nih.gov
Table 3: Potential Analogues with Substituted Triazole Ring
| Analogue Name | Substitution on Triazole Ring | Synthetic Strategy (Example) |
| 1-Methyl-5-(2-nitrobenzyl)-1H-1,2,4-triazol-3-amine | 1-Methyl | Alkylation with methyl iodide |
| 4-Ethyl-5-(2-nitrobenzyl)-4H-1,2,4-triazol-3-amine | 4-Ethyl | Reaction of an intermediate with ethylamine |
| 1-Phenyl-5-(2-nitrobenzyl)-1H-1,2,4-triazol-3-amine | 1-Phenyl | Arylation with phenylboronic acid |
| 4-Benzyl-5-(2-nitrobenzyl)-4H-1,2,4-triazol-3-amine | 4-Benzyl | Alkylation with benzyl bromide |
Strategic Utility of 5 2 Nitrobenzyl 4h 1,2,4 Triazol 3 Amine As a Synthetic Intermediate
Precursor in the Construction of Complex Organic Scaffolds
The inherent reactivity of the 4-amino-1,2,4-triazole (B31798) moiety makes 5-(2-nitrobenzyl)-4H-1,2,4-triazol-3-amine an excellent starting material for the construction of a variety of complex, fused heterocyclic systems. The presence of both an amino group and the triazole ring's nitrogen atoms allows for a range of cyclization and condensation reactions, leading to novel molecular frameworks of significant interest in medicinal and materials chemistry.
The amino group at the 4-position of the triazole ring is a key functional handle for building fused heterocyclic systems. mdpi.com For instance, 4-amino-1,2,4-triazole derivatives can react with various electrophiles to construct bicyclic and polycyclic structures. mdpi.com A general and efficient method for preparing 3-amino-1,2,4-triazoles has been developed, highlighting their importance as building blocks in modern heterocyclic chemistry. researchgate.net These aminotriazoles serve as crucial precursors for more elaborate molecules. researchgate.net The synthesis of fused 1,2,4-triazoles from heterocyclic hydrazines and aldehydes has been reported, demonstrating the versatility of the aminotriazole core in creating complex scaffolds.
Furthermore, the 2-nitrobenzyl group can be strategically employed or modified. For example, the nitro group can be reduced to an amino group, which can then participate in further cyclization reactions, leading to the formation of triazolo-fused quinoxalines or benzodiazepines. nih.gov This dual reactivity of the aminotriazole and the latent functionality of the nitrobenzyl group provide a powerful platform for generating molecular complexity from a single precursor.
Table 1: Examples of Fused Heterocycles Derived from Aminotriazoles This table is illustrative of the types of scaffolds that can be generated from the aminotriazole core present in the title compound.
| Starting Aminotriazole Derivative | Reagent(s) | Resulting Fused Scaffold | Reference |
| 4-Amino-3-mercapto-1,2,4-triazole | 2-Bromopropionic acid, then Acetic anhydride (B1165640)/Triethylamine (B128534) | Mesoionic triazolo[3,4-b]thiadiazine | mdpi.com |
| 4-Amino-3-mercapto-1,2,4-triazole | Acetylacetone | 1,2,4-Triazolo[3,4-b]-6H-1,3,4-thiadiazine | mdpi.com |
| 3-Amino-1H-1,2,4-triazole | Acetaldehyde, Acetylacetone (Microwave) | 4,7-Dihydro energetic-materials.org.cnresearchgate.nettriazolo[1,5-a]pyrimidine | rsc.org |
| 5-Amino-1-phenyl-1H-1,2,4-triazole | Aromatic aldehydes, Ethyl acetoacetate | energetic-materials.org.cnresearchgate.netTriazolo[4,3-a]pyrimidine | acs.org |
Building Block in Multi-Component Reactions (MCRs) for Diversified Chemical Libraries
Multicomponent reactions (MCRs) are powerful tools in drug discovery and materials science for rapidly generating libraries of structurally diverse molecules from simple building blocks in a single synthetic step. preprints.org The this compound, with its multiple reactive sites, is an ideal candidate for participation in such reactions.
The amino group of the aminotriazole can act as the amine component in various MCRs. For example, 3-amino-1,2,4-triazoles are known to participate in three-component reactions with aldehydes and β-keto esters or 1,3-dicarbonyl compounds to yield fused pyrimidine (B1678525) derivatives, such as triazolo[1,5-a]pyrimidines. rsc.orgacs.org These reactions are often highly efficient and allow for the introduction of multiple points of diversity in the final product. The ability to generate libraries of such compounds is highly valuable for screening for biological activity. researchgate.net
The general applicability of aminoazoles as key partners in MCRs has been well-documented, leading to a diverse range of heterocyclic structures. rsc.org The synthesis of energetic-materials.org.cnresearchgate.nettriazolo[1,5-a]pyrimidine-6-carboxamide derivatives through a one-pot, four-component reaction highlights the potential of aminotriazoles in creating complex and diverse molecular libraries. rsc.org While specific examples utilizing this compound in MCRs are not explicitly detailed in the surveyed literature, the established reactivity of the 3-amino-1,2,4-triazole core strongly suggests its suitability for such applications. The 2-nitrobenzyl moiety would be carried through the reaction, providing an additional layer of functionality in the resulting library of compounds.
Table 2: Illustrative Multicomponent Reactions Involving Aminotriazoles This table showcases the potential of the aminotriazole core in MCRs to generate diverse chemical libraries.
| Amine Component | Other Components | Product Class | Reference |
| 3-Amino-1,2,4-triazole | Aromatic aldehydes, β-Sulfonamide ketone | 5-Alkyl-6-(1-piperidinylsulfonyl)-4,7-dihydro energetic-materials.org.cnresearchgate.nettriazolo[1,5-a]pyrimidines | rsc.org |
| 3-Amino-1,2,4-triazole | Paraformaldehyde, 1,3-Dicarbonyl compounds | 4,7-Dihydro-1,2,4-triazolo[1,5-a]pyrimidines | rsc.org |
| 5-Amino-1,2,4-triazole | N-Aryl acetoacetamides, 4-(Phenoxymethyl)benzaldehyde | Triazolo-fused pyrimidines | rsc.org |
Role in the Synthesis of Advanced Functional Materials
The unique combination of a triazole ring, an amino group, and a photolabile 2-nitrobenzyl group makes this compound a valuable precursor for advanced functional materials with applications in areas such as photo-responsive polymers and energetic materials.
The 2-nitrobenzyl group is a well-known photocleavable protecting group. nih.gov Upon irradiation with UV light, it can be cleaved, releasing the protected functional group. nih.gov This property can be exploited to create photo-responsive polymers. For instance, incorporating this compound into a polymer backbone or as a pendant group could allow for light-induced changes in the material's properties, such as degradation or surface modification. energetic-materials.org.cnnih.gov The photolysis of o-nitrobenzyl derivatives has been extensively used to design photodegradable materials for applications like controlled drug delivery and the creation of micropatterns. nih.gov
Furthermore, the high nitrogen content and the presence of the nitro group in this compound suggest its potential as a precursor for energetic materials. researchgate.net Triazole and nitrotriazole derivatives are known to be key components in the synthesis of high-energy-density materials due to their positive heats of formation and good thermal stability. researchgate.netresearchgate.net The synthesis of energetic materials based on N-substituted 4(5)-nitro-1,2,3-triazoles has been explored, demonstrating the importance of the nitrotriazole scaffold. The title compound could potentially be used to synthesize new energetic polymers or coordination compounds with desirable properties such as high density and thermal stability. researchgate.net
Table 3: Potential Applications in Advanced Functional Materials This table outlines the prospective uses of the title compound based on the functionalities of its constituent parts.
| Functional Group | Application Area | Potential Role of this compound | Key References |
| 2-Nitrobenzyl | Photo-responsive Polymers | Monomer for photodegradable polymers, photo-crosslinkable systems, or surface functionalization. | energetic-materials.org.cnnih.gov |
| Nitrotriazole | Energetic Materials | Precursor for high-nitrogen content energetic polymers or coordination compounds. | researchgate.netresearchgate.net |
Emerging Research Avenues and Future Prospects for 5 2 Nitrobenzyl 4h 1,2,4 Triazol 3 Amine
Potential in Advanced Materials Science and Engineering (e.g., Organic Light-Emitting Diodes, Solar Cells)
The field of advanced materials is a primary area where 5-(2-nitrobenzyl)-4H-1,2,4-triazol-3-amine and its derivatives show significant promise. The inherent electronic properties of the 1,2,4-triazole (B32235) core make it a compelling candidate for use in organic electronic devices.
Organic Light-Emitting Diodes (OLEDs): The 1,2,4-triazole scaffold is well-regarded for its application in optoelectronics. nih.gov Derivatives of 4H-1,2,4-triazole, in particular, have demonstrated noteworthy emission properties. nih.govmdpi.comresearchgate.net The high nitrogen content of the triazole ring affects the electron distribution within the molecule, enhancing intramolecular electron transport. nih.gov This makes triazole-based compounds suitable as electron-transporting and hole-blocking materials in OLEDs, which are crucial for improving device efficiency and longevity. researchgate.net
The structure of this compound incorporates features that are advantageous for OLED applications. The triazole ring provides the necessary electron-transporting character, while the 2-nitrobenzyl group, a strong electron-withdrawing moiety, can be used to tune the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is critical for optimizing the injection and transport of charge carriers within the OLED stack, potentially leading to lower operating voltages and higher quantum efficiencies. Research into star-shaped molecules with a central core, such as 1,3,5-triazine (B166579) (a related nitrogen heterocycle), linked to various aromatic arms has shown that this design can significantly alter and improve material properties for OLEDs. nih.gov
| Triazole Derivative Class | Key Properties | Potential Application in OLEDs | Reference |
|---|---|---|---|
| 4-alkyl-4H-1,2,4-triazoles | High luminescence, high quantum yield of emitted photons. | Luminophores (light-emitting materials). | nih.govresearchgate.net |
| Bipyridyl substituted triazoles | Good electron-transporting and hole-blocking ability. | Electron-transport layer (ETL) materials. | |
| 1,2,4-Triazole-Ligand-based Iridium(III) complexes | High external quantum efficiency, suitable for phosphorescent emitters. | Dopants in the emissive layer of PhOLEDs. | researchgate.net |
Solar Cells: The application of triazole derivatives is also being explored in the context of photovoltaic cells. For instance, anionic 1,2,3-triazole tridentate ligands have been proposed for use in dye-sensitized solar cells (DSSCs). tcichemicals.com These ligands exhibit strong electron donation, a desirable characteristic for the metal complexes used as sensitizers in DSSCs. tcichemicals.com While this compound is a 1,2,4-triazole, its fundamental heterocyclic structure suggests it could be chemically modified to create ligands for similar applications. The ability to functionalize the triazole and benzyl (B1604629) rings allows for the optimization of light-harvesting properties, a key factor in the efficiency of solar cells.
Theoretical Approaches for Predicting Novel Reactivity and Applications
To accelerate the discovery of new applications for this compound, researchers are increasingly turning to theoretical and computational methods. These approaches can predict the molecule's properties and reactivity, guiding more efficient experimental work.
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and properties of molecules. mdpi.comnih.gov For this compound, DFT calculations can be employed to determine key parameters such as the HOMO-LUMO energy gap, which is vital for predicting its utility in electronic devices like OLEDs. Furthermore, these calculations can elucidate global and local reactivity indices, offering insights into how the molecule will behave in chemical reactions. mdpi.com
The aromaticity of the 1,2,4-triazole ring is a primary reason for its stability. researchgate.net It exists in two rapidly interconverting tautomeric forms, 1H-1,2,4-triazole and 4H-1,2,4-triazole. researchgate.netchemicalbook.com Computational studies can predict the relative stability of these tautomers for substituted derivatives, which is crucial as the tautomeric form can influence the molecule's biological activity and material properties. The presence of the electron-withdrawing nitro group significantly impacts the electronic properties and reactivity, a factor that can be precisely modeled. mdpi.comtandfonline.com
| Computational Method | Predicted Property | Relevance to Application | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Heats of Formation (HOFs), Molecular Structures | Assessment of stability and energetic properties. | nih.gov |
| Conceptual DFT | Global and Local Reactivity Indices | Rationalization of reaction pathways and prediction of reactivity. | mdpi.com |
| Time-Dependent DFT (TD-DFT) | Electronic transitions (absorption/emission spectra) | Design of materials for optoelectronics (OLEDs). | nih.gov |
| Molecular Docking | Binding affinities and interactions with biological targets | Screening for potential pharmacological activity (e.g., enzyme inhibition). | tandfonline.com |
By combining these theoretical approaches, researchers can build a comprehensive profile of this compound, predicting its behavior in various environments and guiding the synthesis of new derivatives with tailored properties for specific, high-impact applications.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 5-(2-nitrobenzyl)-4H-1,2,4-triazol-3-amine, and how can intermediates be characterized?
- Methodology : The compound is synthesized via condensation of 2-nitrobenzyl-substituted precursors with aminoguanidine or thiosemicarbazide in acidic conditions (e.g., trifluoroacetic acid). For example, similar triazole derivatives were prepared by reacting 2-cyano-5-nitroimidazole with aminoguanidine under reflux .
- Characterization : Use H/C NMR to confirm regioselectivity of triazole ring formation. Mass spectrometry (ESI-MS or HRMS) validates molecular weight. X-ray crystallography (via SHELX or ORTEP-III ) resolves ambiguities in tautomeric forms or nitrobenzyl orientation.
Q. How can researchers validate the purity of this compound for pharmacological assays?
- Analytical Workflow :
- HPLC-PDA : Use a C18 column with acetonitrile/water (0.1% formic acid) to detect impurities (e.g., unreacted nitrobenzyl precursors).
- Elemental Analysis : Match experimental C/H/N/O percentages to theoretical values (e.g., C: 49.32%, H: 3.82%, N: 33.77%, O: 13.09% for CHNO).
- Thermal Analysis : DSC/TGA identifies decomposition points (>200°C expected for nitroaromatic compounds).
Advanced Research Questions
Q. How can conflicting bioactivity data for this compound analogs be resolved?
- Case Study : In trypanocidal assays, triazole derivatives showed variance in IC values due to nitro group reduction kinetics. For example, megazol analogs exhibited cytotoxicity linked to nitroimidazole moieties, while triazole bioisosteres showed reduced genotoxicity .
- Resolution :
- Metabolite Profiling : Use LC-MS to identify nitro-reduced metabolites (e.g., amine derivatives) that may alter activity.
- Structural Tuning : Replace the nitro group with electron-withdrawing substituents (e.g., CF) to stabilize the aromatic system and reduce redox-mediated toxicity .
Q. What computational strategies predict the binding mode of this compound to biological targets?
- In Silico Workflow :
- Docking : Use AutoDock Vina with crystal structures of target enzymes (e.g., Trypanosoma cruzi CYP51). The nitrobenzyl group may occupy hydrophobic pockets, while the triazole coordinates with heme iron .
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to evaluate electrostatic potential maps; nitro groups exhibit strong electron-deficient regions favoring π-π stacking with aromatic residues .
Q. How do solvent and pH affect the tautomeric equilibrium of this compound?
- Experimental Design :
- NMR Titration : Monitor H shifts in DMSO-d vs. CDCl. In polar aprotic solvents, the 4H-triazolamine tautomer dominates due to hydrogen bonding .
- pH Studies : At pH < 5, protonation at N4 stabilizes the 1H-tautomer; at pH > 8, deprotonation favors the 4H-form. Use UV-Vis spectroscopy (λ~270 nm) to track transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
